4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione
Description
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione (CAS: 94856-23-2; molecular formula: C₁₁H₆F₆O₂) is a β-diketone derivative characterized by two trifluoromethyl groups—one at the β-position of the diketone and another at the ortho position of the phenyl ring.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-4-2-1-3-6(7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAKZIRVIKGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655696 | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-23-2 | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94856-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods: Industrial production methods focus on optimizing the reaction conditions to reduce costs and increase yield. This includes using efficient catalysts and optimizing reaction temperatures and times to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with its analogues:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (Cl, CF₃) increase β-diketone acidity, enhancing metal-chelation efficiency. For example, TTA (thienyl) reversibly binds iron, uncoupling phosphorylation . Bulky substituents (e.g., 2-naphthyl) raise melting points due to reduced molecular mobility and increased van der Waals interactions .
- Biological Activity: Ru complexes of 4-chlorophenyl derivatives exhibit anticancer activity (IC₅₀ < 10 µM in ovarian cancer) due to enhanced hydrolysis stability from pta ligands .
Chemical Applications :
Research Findings and Structure-Activity Relationships
Anticancer Potential: Chlorophenyl-substituted β-diketonates in Ru complexes demonstrate high cytotoxicity, attributed to ligand fine-tuning and halogen substitution (Cl vs. Br/I) . The target compound’s CF₃ group may further modulate electron density, though its biological activity remains unexplored.
Chelation Efficiency: TTA’s thienyl group enhances solubility in nonpolar solvents, improving extraction efficiency for transition metals .
Coordination Chemistry: Substituents influence Ru complex geometry. For example, para-halogenated ligands form pseudo-octahedral “piano-stool” structures, while ortho-CF₃ might distort coordination sites .
Biological Activity
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione, commonly referred to as TFBA, is a fluorinated diketone that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TFBA, supported by data tables and relevant research findings.
- Molecular Formula : C11H6F6O2
- Molecular Weight : 284.157 g/mol
- CAS Number : 94856-24-3
Antimicrobial Activity
Research indicates that compounds similar to TFBA exhibit moderate to good antimicrobial properties. For instance, studies on substituted diketones have shown that specific structural modifications can enhance their efficacy against various pathogens. The antimicrobial activity of TFBA itself has not been extensively documented but is hypothesized based on its structural analogs.
Cytotoxic Effects
TFBA and its derivatives have been evaluated for cytotoxicity against several cancer cell lines. A study assessing the cytotoxic profiles of various beta-diketones found that some derivatives induced apoptosis in human tumor cells, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve the disruption of cellular processes through reactive oxygen species (ROS) generation and interference with mitochondrial function.
Plant Growth Regulation
Recent studies have explored the use of fluorinated compounds like TFBA as plant growth regulators. Substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs), related to TFBA, demonstrated significant root growth-promoting activity in crops such as Chinese cabbage and lettuce. These findings suggest that TFBA could be further investigated for agricultural applications.
Research Findings
The following table summarizes key research findings related to the biological activities of TFBA and its derivatives:
Case Study 1: Anticancer Properties
A study investigated the anticancer potential of various beta-diketones, including TFBA derivatives. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting a promising avenue for drug development.
Case Study 2: Agricultural Applications
In agricultural research, fluorinated compounds similar to TFBA were tested for their ability to enhance root development in crops. The results demonstrated that specific substitutions on the diketone structure significantly influenced plant growth outcomes, indicating potential for use as novel agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
